2-Methoxy-dibenzosuberone 2-Methoxy-dibenzosuberone
Brand Name: Vulcanchem
CAS No.: 17910-72-4
VCID: VC21023642
InChI: InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3
SMILES: COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

2-Methoxy-dibenzosuberone

CAS No.: 17910-72-4

Cat. No.: VC21023642

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-dibenzosuberone - 17910-72-4

Specification

CAS No. 17910-72-4
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name 6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Standard InChI InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3
Standard InChI Key BRFQZKLQUBMUAM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2

Introduction

Physical and Chemical Properties

2-Methoxy-dibenzosuberone possesses several distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. These properties are summarized in Table 1.

Table 1. Physical and Chemical Properties of 2-Methoxy-dibenzosuberone

PropertyValueSource
CAS Number17910-72-4
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
MDL NumberMFCD04114365
Boiling Point418.2±45.0 °C (Predicted)
Density1.166±0.06 g/cm3 (Predicted)
Melting Point71° to 73° C
AppearanceCrystalline solid
SolubilityRecrystallized from water/ethanol mixture

The compound's methoxy group at position 2 contributes electron density to the aromatic system, affecting its electronic properties and reactivity patterns. The carbonyl group at position 5 serves as a key reactive site for various chemical transformations.

Synthesis Methods

The synthesis of 2-Methoxy-dibenzosuberone can be accomplished through several methods, with the primary starting material typically being 2-[2-(3-methoxyphenyl)ethyl]benzoic acid.

Cyclization of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid

The most common method for synthesizing 2-Methoxy-dibenzosuberone involves the cyclization of 2-[2-(3-methoxyphenyl)ethyl]benzoic acid. As documented in patent literature, this process typically employs polyphosphoric acid (PPA) as a cyclization agent .

Table 2. Key Synthesis Route for 2-Methoxy-dibenzosuberone

Starting MaterialReagentConditionsProductYield
2-[2-(3-methoxyphenyl)ethyl]benzoic acidPolyphosphoric acid (PPA)145-150°C, 50 minutes2-Methoxy-dibenzosuberone86%

The reaction proceeds via an intramolecular Friedel-Crafts acylation, where the carboxylic acid group is activated by the polyphosphoric acid, followed by electrophilic attack on the aromatic ring to form the cyclized product .

Alternative Synthesis Routes

Alternative methods for the synthesis of dibenzosuberone derivatives, which could be adapted for 2-Methoxy-dibenzosuberone, include:

  • Acid-Catalyzed Cyclization: Using catalytic amounts of concentrated acids such as toluenesulfonic acid to promote the cyclization of the appropriate precursors .

  • Lewis Acid-Catalyzed Cyclization: Employing Lewis acids like FeCl3 or ZnCl2 in combination with di- and/or trichloromethyl aromatic compounds .

Structural Characteristics and Reactivity

The reactivity of 2-Methoxy-dibenzosuberone is largely governed by its structural features, particularly the carbonyl group at position 5 and the methoxy substituent at position 2.

Key Structural Features

Table 3. Key Structural Features of 2-Methoxy-dibenzosuberone

FeatureDescriptionImpact on Properties
Tricyclic FrameworkDibenzo[a,d]cycloheptene core structureProvides structural rigidity and defines molecular shape
Carbonyl GroupKetone at position 5Key reactive site for transformations, including reductions and condensations
Methoxy GroupMethoxy substituent at position 2Electron-donating group influencing reactivity and pharmacological properties
Seven-membered RingCentral cycloheptene ringIntroduces conformational flexibility compared to six-membered ring analogs

Reactive Sites and Chemical Transformations

The carbonyl functionality in 2-Methoxy-dibenzosuberone serves as a reactive site for various chemical transformations:

  • Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

  • Condensation Reactions: The ketone can undergo condensation with nucleophiles such as hydroxylamine to form oximes, as seen in related dibenzosuberone derivatives .

  • Grignard Reactions: Addition of Grignard reagents to the carbonyl introduces various substituents at the 5-position .

  • Dehydration: After addition reactions, dehydration can lead to alkene derivatives, which is particularly important in the synthesis of tricyclic antidepressants .

Analytical Methods for Characterization

Various analytical techniques are employed to characterize 2-Methoxy-dibenzosuberone and confirm its structure and purity.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are valuable for structural elucidation . The aromatic protons, methoxy group, and methylene protons of the central ring give characteristic signals.

  • Infrared (IR) Spectroscopy: Shows characteristic absorptions for the carbonyl group (typically around 1670-1680 cm-1) and the methoxy group .

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis .

Chromatographic Methods

Chromatographic techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are commonly used for purity assessment and reaction monitoring in the synthesis of dibenzosuberone derivatives .

Biological Activity and Applications

2-Methoxy-dibenzosuberone possesses several biological activities that make it a compound of interest in pharmaceutical research.

Applications in Peptide Chemistry

2-Methoxy-dibenzosuberone has found important applications in peptide synthesis. Research by Noda et al. explored the use of dibenzosuberone derivatives for the development of novel handles for peptide amide preparation under mild conditions . Two notable handles developed were 5-(10,11-dihydrodibenzocyclohepten-2-yl)oxyvaleric acid (CHA) and 5-dibenzocyclohepten-2-yl)oxyvaleric acid (CHE) .

These handles demonstrated superior cleavability compared to commercially available amide handles, requiring lower acid concentrations without significant side reactions. CHA proved particularly suitable for peptide amide preparation for pharmaceuticals due to its ease of synthesis in large amounts, while CHE was especially suitable for preparing side chain-protected peptide amides due to its ability to be cleaved at very low acid concentrations .

Role as a Chemical Intermediate

2-Methoxy-dibenzosuberone serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. The methoxy group can be used as a handle for further functionalization, while the carbonyl group allows for various transformations to create diverse chemical structures .

Current Research and Developments

Research involving 2-Methoxy-dibenzosuberone spans multiple disciplines, from medicinal chemistry to materials science.

Medicinal Chemistry Research

Recent research has explored the potential of dibenzosuberone derivatives as:

  • P38 Mitogen-Activated Protein Kinase Inhibitors: Dibenzosuberones have been investigated as highly potent and selective inhibitors with low ATP competitiveness and outstanding whole blood activity .

  • Novel Pharmaceutical Agents: The development of dibenzosuberone derivatives with enhanced biological activities continues to be an active area of research .

Synthetic Methodology Development

Advances in synthetic chemistry continue to improve methods for producing 2-Methoxy-dibenzosuberone and its derivatives:

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods with reduced waste and energy consumption.

  • Catalytic Methods: Exploration of novel catalysts to enhance reaction efficiency and selectivity .

SupplierPurityPackage SizePrice (USD)
American Custom Chemicals Corporation98.00%5mg$505.11
AlichemNot specified1g$574.35
Crysdot95+%1g$672.00
J&W Pharmlab98%1g$998.00
J&W Pharmlab98%100mg$212.00

The relatively high price reflects the specialized nature of the compound and the complexity of its synthesis.

Future Research Directions

The unique structural features and biological activities of 2-Methoxy-dibenzosuberone suggest several promising directions for future research.

Medicinal Chemistry Applications

Given its structural similarity to tricyclic antidepressants and potential anti-inflammatory and antitumor properties, further research could explore:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the basic structure to enhance specific pharmacological activities.

  • Target Identification: Elucidation of the molecular targets and mechanisms underlying the biological activities of 2-Methoxy-dibenzosuberone.

  • Combination Therapies: Investigation of potential synergistic effects when combined with established therapeutic agents.

Materials Science Applications

The distinctive tricyclic structure of 2-Methoxy-dibenzosuberone could find applications in materials science:

  • Polymer Chemistry: Incorporation into polymer structures to confer specific properties.

  • Molecular Recognition: Development of molecular sensors based on the compound's structure.

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